molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No. B105753
CAS RN: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound that serves as a precursor for various organic syntheses. It is particularly relevant in the field of organic electronics, as its derivatives are often used in the production of conductive polymers. The compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups that allow for further chemical modifications .

Synthesis Analysis

The synthesis of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives involves several steps, including O-alkylation reactions. For instance, the O-alkylation of its disodium salt with 1,2-dichloroethane has been shown to be efficiently catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride, resulting in high conversion and selectivity . Another study reported the reaction of the compound with 1,2-dibromoethane, leading to a mixture of derivatives, which were characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives has been studied using various techniques. X-ray crystallography has been employed to determine the crystalline and molecular structure of related compounds, revealing details such as hydrogen-bonding networks and the orientation of substituents around the thiophene ring 10.

Chemical Reactions Analysis

The reactivity of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate allows it to undergo various chemical reactions. For example, it can be transformed into electrically conductive polymers through further chemical modifications. The compound's derivatives can participate in oxidation reactions, as well as reactions with alcohols and halogenation agents, leading to a diverse array of products with potential applications in materials science and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives are influenced by their molecular structure. The presence of the thiophene ring and ester groups affects properties such as solubility, boiling and melting points, and reactivity. The compound's derivatives have been shown to form centrosymmetric dimers and exhibit hydrogen bonding, which can impact their crystallinity and stability . Additionally, some derivatives exhibit novel fluorescence properties, which could be leveraged in the development of new materials .

Scientific Research Applications

Application 1: O-Alkylation

  • Scientific Field : Chemistry
  • Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the O-alkylation of its disodium salt with 1,2-dichloroethane .
  • Methods of Application : This process is catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride . These catalysts showed higher catalytic activities than the nonionic type phase transfer catalysts .
  • Results or Outcomes : The conversion of the disodium salt of more than 97% and the selectivity of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate of more than 98% were achieved when the O-alkylation reaction was synergistically catalyzed by tetrabutyl ammonium bromide and potassium iodide .

Application 2: Synthesis of 2,5-Diamide-Substituted Five-Membered Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
  • Results or Outcomes : The outcomes of these reactions are the synthesis of 2,5-diamide-substituted five-membered heterocycles .

Application 3: Synthesis of Highly Conductive Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the synthesis of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
  • Results or Outcomes : The outcome of this application is the synthesis of a highly conductive polymer, which is a promising candidate for key materials in organic electronics .

Application 4: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the synthesis of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate .
  • Methods of Application : This process is catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride . These catalysts showed higher catalytic activities than the nonionic type phase transfer catalysts .
  • Results or Outcomes : The conversion of the disodium salt of more than 97% and the selectivity of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate of more than 98% were achieved when the O-alkylation reaction was synergistically catalyzed by tetrabutyl ammonium bromide and potassium iodide .

Safety And Hazards

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Future Directions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an intermediate used to prepare alkylenedioxythiophene monomers to obtain electrochromic conducting polymers . This suggests potential applications in the field of electrochromic devices.

properties

IUPAC Name

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKOBAHUBJPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288763
Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

CAS RN

1822-66-8
Record name 1822-66-8
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Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester
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Synthesis routes and methods I

Procedure details

Diethyl oxalate (6.58 g. 45 mmol) was added to 2.2° thiobisacetate ethyl ester (4.66 g. 23 mmol) to produce a yellow-orange solution. A solution of Na (1.56 g, 68 mmol) in EtOH (24 mL) was added to produce a white/yellow precipitate, this was mixed well for 10 minutes. H2O (50 mL) was added to the reaction mass with cooling in an ice bath. Concentrated HCl was added dropwise until acidified. This was allowed to stand in the refrigerator for 12 days. At this point a cold filtration was done to isolate a white solid.
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
thiobisacetate ethyl ester
Quantity
4.66 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The diethyl thioglycolate and diethyl oxalate are mixed, and then added to a first solution containing a first electron donor in the microwave reactor. The microwave reactor is heated by the 2.45 GHz microwave at a power of 100-500 W to perform a condensation reaction for 20-60 minutes to obtain 2,5-diethoxycarbonyl-3,4-dihydroxythiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
C Faulmann, AE Pullen - Acta Crystallographica Section C: Crystal …, 2004 - scripts.iucr.org
The title compound, C10H12O6S, has been obtained as dark-yellow chunk-shaped crystals, together with the expected thin white needles. The structures of the two phases are identical…
Number of citations: 7 scripts.iucr.org
H Lu, H Yin, A Wang, J Shen, X Yan, Y Liu… - Korean Journal of …, 2014 - Springer
Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate was efficiently synthesized via the O-alkylation of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-…
Number of citations: 3 link.springer.com
K Zong - Notes, 2009 - Citeseer
Heterocycle-based on conjugated polymers, such as polypyrrole, polythiophene, polyfuran, and others, have received significant attention due to the wide range of electrical, …
Number of citations: 8 citeseerx.ist.psu.edu
FE Hidalgo Báez - 2020 - repositorio.yachaytech.edu.ec
3, 4-dialkoxysubstituted thiophenes and their derivatives are used as precursors of monomers in the field of conducting polymers for diverse applications ranging from solar cells or …
Number of citations: 0 repositorio.yachaytech.edu.ec
W Holzer, E Schmid, C Slatin - Monatshefte fuer Chemie Chemical …, 1994 - hero.epa.gov
ON THE REACTION OF DIETHYL 3,4-DIHYDROXYTHIOPHENE-2,5-DICARBOXYLATE WITH 1,2-DIBROMOETHANE | Health & Environmental Research Online (HERO) | US EPA …
Number of citations: 8 hero.epa.gov
NM Rao, BM Choudary, MT Chary - 2017 - wjpr.s3.ap-south-1.amazonaws.com
The present invention relates to an improved process for the alkylation of 3, 4-dihydroxythiophene-2, 5-dicarboxylic esters or their alkali metal or alkaline earth metal salts with alkylating …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
KE Folz, CM Whitaker - 2004 - apps.dtic.mil
The last two years have seen an extraordinary growth of interest in photovoltaic PV cells made from organic conducting polymers. Such attention stems primarily from the prospect of …
Number of citations: 1 apps.dtic.mil
E Aqad, MV Lakshmikantham, MP Cava - Organic Letters, 2001 - ACS Publications
A multistep synthesis of the electron-rich 3,4-ethylenedioxyselenophene (EDOS) monomer is described. The electrochemical properties as well as the electropolymerization of EDOS …
Number of citations: 79 pubs.acs.org
T Soganci, G Kurtay, M Ak, M Güllü - RSC advances, 2015 - pubs.rsc.org
Here we present the synthesis, characterization and electropolymerization of a new EDOT-based monomer; 5,10-dihydrobenzo[f]thieno[3,4-b][1,4]dioxocine (DTD). Electrochemical …
Number of citations: 31 pubs.rsc.org
LK Povlich, JC Cho, MK Leach, JM Corey, J Kim… - … et Biophysica Acta (BBA …, 2013 - Elsevier
BACKGROUND: Conjugated polymers have been developed as effective materials for interfacing prosthetic device electrodes with neural tissue. Recent focus has been on the …
Number of citations: 86 www.sciencedirect.com

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